molecular formula C33H57N7O17P3S.Li B1143057 Lauroyl coenzyme A lithium salt CAS No. 190063-12-8

Lauroyl coenzyme A lithium salt

Cat. No. B1143057
M. Wt: 955.77
InChI Key:
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Description

Synthesis Analysis

The synthesis of fluoroalkenes like 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene often involves multistep chemical processes starting from commercially available precursors. A representative approach to synthesize similar compounds involves the two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene starting from hexafluoroacetone, showcasing the complexity and the challenges in achieving high yields and purity in the synthesis of such compounds (Martin, Molines, & Wakselman, 1995).

Molecular Structure Analysis

The molecular structure of fluoroalkenes is characterized by the presence of fluorine atoms, which significantly affect the physical and chemical properties of these compounds. For example, the study on vibrational spectra and normal coordinate analysis of similar compounds provides insights into the molecular structure, highlighting how fluorination influences bond lengths, bond angles, and the overall stability of the molecule (Bürger, Pawelke, & Oberhammer, 1982).

Chemical Reactions and Properties

Fluoroalkenes like 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergo various chemical reactions due to the presence of the fluorine and iodine atoms, which act as reactive sites. These compounds can participate in addition reactions, electrophilic substitutions, and serve as intermediates for further chemical transformations. For instance, the reaction of trifluoroiodomethane with but-2-ene and but-1-ene demonstrates the reactivity of fluoroalkenes in photochemical and thermal conditions, leading to the formation of various addition products (Davies, Haszeldine, & Tipping, 1980).

Scientific Research Applications

  • Lauroylation of Wheat Straw Hemicelluloses : A study by Ren et al. (2008) examined the lauroylation of wheat straw hemicelluloses. The process was optimized for various parameters like lauroyl chloride concentration and reaction time. They found that lauroylation occurred at the C-3 position of the xylose unit in hemicelluloses and observed changes in structure through FT-IR and NMR spectroscopy (Ren et al., 2008).

  • Polymer Electrolytes and Lithium Triflate : Khiar et al. (2014) focused on the effect of lithium triflate on the structural and conduction properties of lauroyl (L)-chitosan/poly(metylmethacryalate) (PMMA)-based polymer electrolytes. They observed that samples with 30 wt% of LiCF3SO3 showed the highest conductivity at room temperature (Khiar et al., 2014).

  • Lithium Salts in Psychiatric Practice : Hartigan (1963) reported on the use of lithium salts in psychiatric practice. Lithium salts were found to have significant clinical value in the treatment of manic patients, as observed in various studies and clinical trials (Hartigan, 1963).

  • Fluorescent Chemosensor for Lithium Ion Sensing : Citterio et al. (2007) developed a novel lithium fluoroionophore for the determination of Li+, demonstrating its high selectivity and effectiveness in quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

  • Lithium and Sodium Transport in Red Cells : Haas et al. (1975) explored the coupling of lithium to sodium transport in human red cells. Their study provided insights into the mechanisms of lithium ions' transport and its implications in the treatment of affective psychoses (Haas et al., 1975).

  • Lithium Salts in Bipolar Disorder : Freitas et al. (2006) discussed the competition between Li+ and Mg2+ ions and its significance in the pharmacological action of lithium salts in bipolar disorder. They suggested that a competition mechanism between these ions might underlie the therapeutic effects of lithium (Freitas et al., 2006).

  • Clinical Use of Lithium Salts : Tondo et al. (2019) provided a comprehensive guide on the safe clinical use of lithium salts for treating major mood disorders. They highlighted the importance of clinical monitoring and management of adverse effects (Tondo et al., 2019).

  • Lithium in Circadian Rhythm Disruptions : Li et al. (2012) investigated the impacts of lithium on circadian pacemaking and found that lithium lengthens the period of circadian rhythms and enhances the amplitude of circadian protein oscillations (Li et al., 2012).

Safety And Hazards

Lauroyl coenzyme A lithium salt is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

properties

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNUZMNRIPYTPZ-CDSRRKEDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072655

Citations

For This Compound
1
Citations
N Zhao, Q Zhang, C Zhao, L Liu, T Li, C Li, L He… - … et Biophysica Acta (BBA …, 2021 - Elsevier
… The protein incubated with the 200 μM Lauroyl coenzyme A lithium salt (black) and 2 mM … 5/10/25/35/50 μM of Lauroyl coenzyme A lithium salt with OdaA, OdaAΔC21, OdaAΔC9 and …
Number of citations: 5 www.sciencedirect.com

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